molecular formula C16H10N2O6 B5801385 4-methyl-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

4-methyl-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

Cat. No. B5801385
M. Wt: 326.26 g/mol
InChI Key: QSQOKCFBPVAMRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid, also known as MNBA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively.

Mechanism of Action

The mechanism of action of 4-methyl-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 4-methyl-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of genes that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
4-methyl-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. In addition, 4-methyl-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has been found to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methyl-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid in lab experiments is its low toxicity profile, which makes it a safe and potentially effective therapeutic agent. However, one limitation of using 4-methyl-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4-methyl-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid. One direction is to further investigate its mechanism of action, particularly with regard to its effects on inflammation and cancer cell growth. Another direction is to explore its potential use in combination with other therapeutic agents, such as chemotherapy drugs, to enhance its anticancer properties. Additionally, further research is needed to determine the optimal dosage and administration route for 4-methyl-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid in vivo.

Synthesis Methods

4-methyl-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid can be synthesized using a variety of methods, including the reaction of 4-methylbenzoic acid with 4-nitrophthalic anhydride in the presence of a catalyst such as sulfuric acid. The resulting compound can be further purified using techniques such as recrystallization or column chromatography.

Scientific Research Applications

4-methyl-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

4-methyl-3-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O6/c1-8-5-6-9(16(21)22)7-12(8)17-14(19)10-3-2-4-11(18(23)24)13(10)15(17)20/h2-7H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQOKCFBPVAMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

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